molecular formula C10H15ClN2O B1430846 2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride CAS No. 1823903-20-3

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride

Cat. No. B1430846
M. Wt: 214.69 g/mol
InChI Key: HHOHCAWKIRTDQV-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride is a chemical compound with the molecular formula C10H14N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The boiling point of 2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride is predicted to be 441.3±45.0 °C, and its density is predicted to be 1.136±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structure Analysis

Synthesis of Novel Pyrazolopyridin Compounds New 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized and their structures were studied in detail. These compounds, synthesized from 2,6-dichloro-4-methylnicotinonitrile, exist as the 3-hydroxy tautomer. One specific compound, 1a, was examined extensively through X-ray diffraction, revealing its intricate molecular structure (Wu et al., 2012).

Molecular Structure of N-Methyl-Pyrrolidine Derivatives The molecular structures of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and its nicotine analogue were thoroughly analyzed. These thioanalogues were synthesized using Lawesson’s reagent and their structures were confirmed through various spectroscopic methods including NMR, IR, UV, and mass spectroscopy, and X-ray diffraction. The study highlights the orientation of the pyridine ring and the lengthening of the C-S bond due to electron delocalization in these compounds (Wojciechowska-Nowak et al., 2011).

Crystal Structure of Triprolidinium Compound The triprolidinium cation, part of the compound's name, was studied, and the crystal structure was characterized by various interactions such as N-H⋯O, O-H⋯O, and C-H⋯O. The structure also features π–π interactions, providing insights into the compound's molecular arrangement and stability (Dayananda et al., 2012).

Computational Studies and Thermodynamics

Computational Study of Pyrazole Derivatives A comprehensive computational study was conducted on pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. This study involved density-functional-theory calculations, including gauge-including atomic orbital methods for calculating NMR nuclear magnetic shielding tensors. The thermodynamic properties of the cyclization of the compounds were investigated, highlighting the stability and potential tautomeric forms of the compounds (Shen et al., 2012).

properties

IUPAC Name

2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOHCAWKIRTDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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